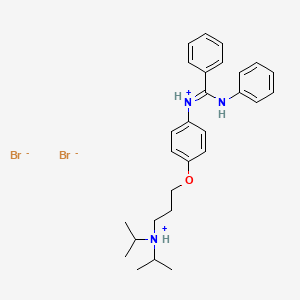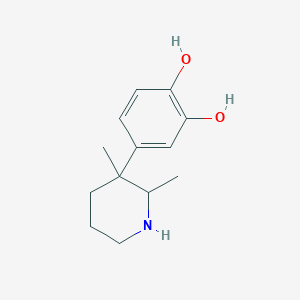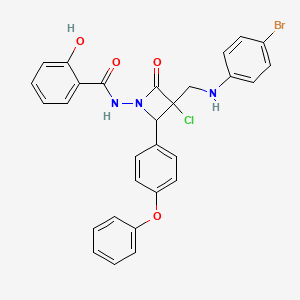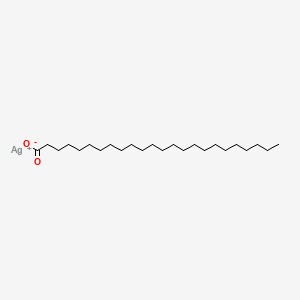
Silver(1+) tetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(1+) tetracosanoate: is a chemical compound with the molecular formula C24H47AgO2 This compound is part of the broader class of silver alkanoates, which are known for their unique properties and applications in various fields, including materials science and nanotechnology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver(1+) tetracosanoate can be synthesized through a reaction between silver nitrate and tetracosanoic acid. The process typically involves dissolving tetracosanoic acid in an organic solvent, such as ethanol, and then adding a solution of silver nitrate. The reaction mixture is stirred and heated to facilitate the formation of this compound, which precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods can include controlled precipitation, filtration, and recrystallization processes. The use of automated systems and precise control of reaction conditions helps in achieving consistent quality in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Silver(1+) tetracosanoate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions that form insoluble silver salts, this compound can precipitate out as a solid.
Substitution Reactions: It can participate in substitution reactions where the silver ion is replaced by another cation.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to the formation of silver oxide and other by-products.
Reducing Agents: It can also be reduced to metallic silver under appropriate conditions.
Major Products Formed:
Silver Oxide: Formed during oxidation reactions.
Metallic Silver: Produced during reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: Silver(1+) tetracosanoate is used in the synthesis of silver nanoparticles, which have applications in catalysis, sensing, and electronic devices .
Biology and Medicine: Silver nanoparticles derived from this compound are explored for their antimicrobial properties. They are used in wound dressings, coatings for medical devices, and as agents in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of conductive inks and pastes for electronic applications. It is also employed in the fabrication of nanostructured materials with unique optical and electronic properties .
Mecanismo De Acción
The mechanism of action of silver(1+) tetracosanoate, particularly in its nanoparticle form, involves several pathways:
Interaction with Cell Membranes: Silver ions can disrupt bacterial cell membranes, leading to cell lysis.
Generation of Reactive Oxygen Species (ROS): Silver nanoparticles can induce the production of ROS, which cause oxidative stress and damage to cellular components.
Inhibition of Enzymatic Activity: Silver ions can bind to thiol groups in enzymes, inhibiting their activity and leading to cell death.
Comparación Con Compuestos Similares
- Silver(I) behenate (C22H43AgO2)
- Silver(I) stearate (C18H35AgO2)
- Silver(I) hexacosanoate (C26H51AgO2)
- Silver(I) octacosanoate (C28H55AgO2)
Comparison: Silver(1+) tetracosanoate is unique due to its longer alkyl chain compared to silver(I) behenate and silver(I) stearate. This longer chain length can influence its thermal stability and phase behavior, making it suitable for specific applications where these properties are advantageous . Additionally, the light stability of silver alkanoates increases with increasing chain length, which can be beneficial in certain industrial applications .
Propiedades
Número CAS |
66502-42-9 |
|---|---|
Fórmula molecular |
C24H47AgO2 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
silver;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
Clave InChI |
LPYHADGLCYWDNC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
Números CAS relacionados |
557-59-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


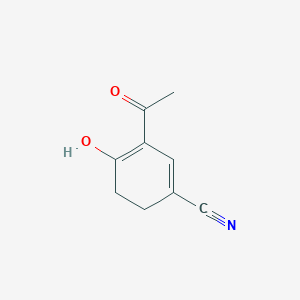
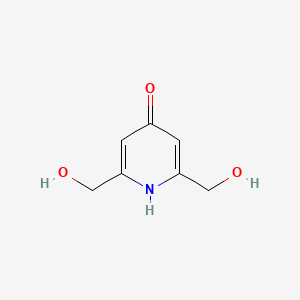

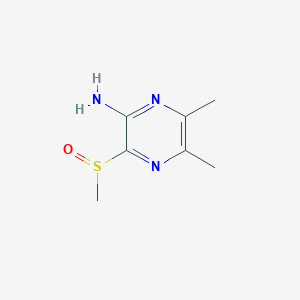
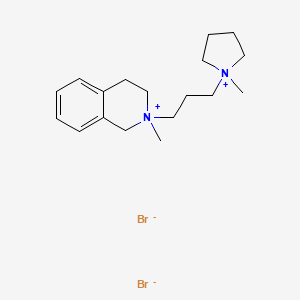
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
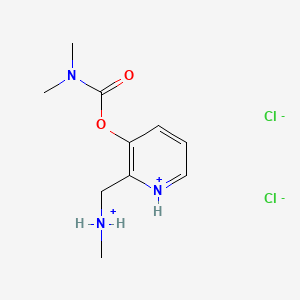
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
